Glabratine

描述

Contextualization of Glabratine within Natural Products Chemistry

Natural products chemistry involves the study of compounds produced by living organisms. These compounds often possess unique chemical structures and can serve various ecological functions. This compound is contextualized within this field as a natural compound, specifically identified as an alkaloid. Alkaloids represent a large and diverse group of naturally occurring chemical compounds that contain primarily basic nitrogen atoms. tcmjc.com They are frequently found in plants and have been a significant area of research in natural products chemistry due to their structural complexity and occurrence in species used in traditional medicine.

This compound has been isolated from species belonging to the Uncaria genus, which is part of the Rubiaceae family. researchgate.netresearchgate.net The Uncaria genus is known to be a rich source of various secondary metabolites, including a wide array of alkaloids, particularly indole (B1671886) alkaloids. researchgate.netuitm.edu.myresearchgate.net Phytochemical investigations of Uncaria species have revealed the presence of numerous compound classes, such as terpenoids, coumarins, lignans, flavonoids, sterols, anthraquinones, organic acids, and organic esters. nih.govresearchgate.net Within this diverse chemical landscape, this compound stands as one of the identified alkaloidal constituents. researchgate.netafrjournal.org

Other compounds found alongside this compound in Uncaria species highlight the complex mixtures typically encountered in natural product extracts. These can include various types of alkaloids like ajmalicine-type and yohimbine-type alkaloids, as well as other classes of compounds such as triterpenoids, phenols, fatty acids, and saponins (B1172615). afrjournal.orgrroij.comscispace.com The co-occurrence of this compound with these diverse metabolites underscores its place within the intricate chemical profiles of its plant sources.

Significance of this compound as a Research Subject

The significance of this compound as a research subject stems primarily from its identification as a constituent of Uncaria species, plants that have been the subject of extensive phytochemical investigation. The Uncaria genus is recognized for its rich chemical diversity, particularly its alkaloid content, which has fascinated natural product researchers. nih.govresearchgate.net The study of compounds like this compound contributes to the comprehensive mapping of the phytochemical composition of these plants.

Research focusing on this compound involves its isolation, structural characterization, and identification within plant extracts. Its presence in species like Uncaria glabrata and Uncaria rhynchophylla makes it a marker compound for the chemical profile of these specific plants. researchgate.netafrjournal.orgrroij.comscispace.com Detailed research findings often involve the analytical techniques used to detect and identify this compound within complex matrices of natural extracts. Techniques such as UPLC-Q-TOF-MS have been employed for the rapid and systematic identification of alkaloids, including this compound, in Uncaria species. rroij.comscispace.com

The significance of studying this compound is thus linked to the broader scientific interest in the chemical constituents of Uncaria plants and their potential roles within the plant or in traditional uses. Understanding the complete chemical composition, including compounds like this compound, is a fundamental step in natural products research.

Historical Perspective of this compound Investigations

The historical investigation of this compound is intertwined with the phytochemical exploration of Uncaria species. Early studies focused on isolating and characterizing the various chemical compounds present in these plants. This compound was previously isolated from the bark of Uncaria glabrata DC. researchgate.net This initial isolation marked its discovery as a distinct natural product.

Subsequent investigations into other Uncaria species, such as Uncaria rhynchophylla, have also led to the identification of this compound among their alkaloidal constituents. rroij.comscispace.com The ongoing research into the chemical composition of Uncaria plants, dating back to the 1900s for the broader genus, has progressively revealed the presence of numerous compounds, with this compound being identified as one of them. nih.govresearchgate.net The historical perspective of this compound research is therefore one of gradual discovery and identification within the context of comprehensive phytochemical studies of alkaloid-rich plants.

Research efforts have utilized increasingly sophisticated analytical methods over time to identify and characterize the complex mixtures of compounds in these natural sources. The identification of this compound in different Uncaria species through techniques like UPLC-Q-TOF-MS reflects the advancements in analytical chemistry that have facilitated a more detailed understanding of the chemical profiles of these plants. rroij.comscispace.com

Compounds Mentioned and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5281856 |

| Cincholic acid | 162400 |

| Quinovic acid | 162401 |

| Pyrocincholic acid | 119050 |

| Strictosidine (B192452) | 101115 |

| Strictosamide | 119051 |

| Vincosamide | 119052 |

| Vallesiachotamine (B1599952) | 119053 |

| Isovallesiachotamine | 6434186 |

| Scopoletin | 5280460 |

| 7-epi-loganin | 101119 |

| Loganin | 91633 |

| 8-epi-loganic acid | 123138 |

| 3-O-b-glucopyranosylsitosterol | 445783 |

| Arbutin | 84409 |

| Sucrose | 5720 |

| Glucose | 5793 |

| 5α-carboxystrictosidine | 119055 |

| Gambireine | 119056 |

| Villocarines D | 119057 |

| Geissoschizine methylether | 119058 |

| 19-epi-ajmallicine | 101016 |

| Rauniticine | 101020 |

| 14α-hydroxyraunitine | 119059 |

| Uncarine A | 101031 |

| Deoxycordifoline | 119060 |

| (+)-catechin | 73160 |

| Yohimbine (B192690) | 89687 |

Structure

3D Structure

属性

分子式 |

C27H34N2O9 |

|---|---|

分子量 |

530.6 g/mol |

IUPAC 名称 |

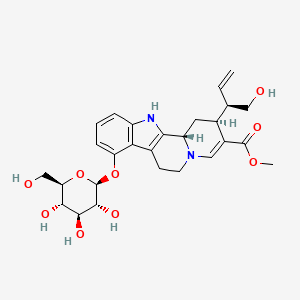

methyl (2S,12bS)-2-[(2R)-1-hydroxybut-3-en-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate |

InChI |

InChI=1S/C27H34N2O9/c1-3-13(11-30)15-9-18-22-14(7-8-29(18)10-16(15)26(35)36-2)21-17(28-22)5-4-6-19(21)37-27-25(34)24(33)23(32)20(12-31)38-27/h3-6,10,13,15,18,20,23-25,27-28,30-34H,1,7-9,11-12H2,2H3/t13-,15-,18-,20+,23+,24-,25+,27+/m0/s1 |

InChI 键 |

USUGTFYUSIJKAR-OJIXHNPSSA-N |

手性 SMILES |

COC(=O)C1=CN2CCC3=C([C@@H]2C[C@H]1[C@H](CO)C=C)NC4=C3C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

规范 SMILES |

COC(=O)C1=CN2CCC3=C(C2CC1C(CO)C=C)NC4=C3C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O |

产品来源 |

United States |

Isolation and Source Characterization of Glabratine

Botanical Origins of Glabratine

This compound has been reported in plants belonging to distinct genera, highlighting the diverse natural sources of this compound.

Uncaria glabrata, a woody liana within the Rubiaceae family, has been identified as a source of this compound. This compound, along with other indole (B1671886) alkaloids such as uncarine E, C, and D, and deoxycordifoline, has been isolated from the fresh bark of Uncaria glabrata DC. researchgate.netgrafiati.com. This plant is known in West Sumatra as 'akar kait' and can reach heights exceeding 30 meters with trunk diameters of 10 cm researchgate.net.

Sarcandra glabra (Thunb.) Nakai, a perennial evergreen subshrub belonging to the Chloranthaceae family, is another documented source of this compound wikipedia.orgnih.govfrontiersin.orgresearchgate.net. While S. glabra is known to contain a wide array of compounds, including sesquiterpenes, flavonoids, phenolic acids, and coumarins, this compound has also been reported among its constituents nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. The genus Sarcandra comprises three accepted species globally nih.gov.

Uncaria glabrata is native to the wet tropical biome, with its native range including Peninsular Thailand and Western Malesia, encompassing areas such as Singapore, Sumatra, Java, and Borneo kew.orgdnp.go.th. It is a liana that thrives in these humid environments kew.org.

Sarcandra glabra has a broader distribution, found across Tropical and Subtropical Asia to Japan kew.org. Its native range includes China (specifically south of the Yangtze River, including Sichuan, Yunnan, and Jiangxi), Japan, Korea, India, Sri Lanka, Thailand, Laos, Cambodia, Vietnam, Malaysia, and the Philippines wikipedia.orgnih.govfrontiersin.orgresearchgate.netkew.orgtheferns.info. This shrub typically grows in the subtropical biome kew.org. S. glabra is often found in semi-shade environments, preferring warm and humid conditions while avoiding direct sunlight nih.gov. Its habitats include forests, thickets, valleys, ravines, slopes, roadsides, trailsides, grasslands, swamps, and streamsides, at elevations ranging from near sea level to 2,000 meters in China nih.govtheferns.infoontosight.ai.

The geographical distribution of these plants can be summarized as follows:

| Plant Species | Geographic Distribution | Habitat |

| Uncaria glabrata | Peninsular Thailand, Western Malesia (Singapore, Sumatra, Java, Borneo) kew.orgdnp.go.th | Wet tropical biome kew.org |

| Sarcandra glabra | Tropical & Subtropical Asia to Japan (China, Japan, Korea, India, Sri Lanka, Thailand, Laos, Cambodia, Vietnam, Malaysia, Philippines) wikipedia.orgnih.govfrontiersin.orgresearchgate.netkew.orgtheferns.info | Subtropical biome; semi-shade, warm and humid environments like forests, thickets, valleys, ravines, slopes, grasslands, swamps, streamsides nih.govfrontiersin.orgresearchgate.nettheferns.infoontosight.ai |

Advanced Extraction Methodologies for this compound

Efficient extraction is a critical step in obtaining this compound from its plant sources for research and analysis. Various methodologies, ranging from traditional solvent-based techniques to more modern approaches, are employed.

Solvent extraction is a widely used method for isolating compounds from plant matrices, relying on the principle of differential solubility eurekabiomedical.comorganomation.comjsscacs.edu.in. The choice of solvent is crucial and depends on the polarity of the target compound and the plant material eurekabiomedical.comijsra.netmdpi.com. Common solvents used in phytochemical extraction include ethanol, methanol (B129727), water, and acetone (B3395972) ijsra.netmdpi.com. Ethanol is noted for its broad solubility range, effectively extracting both hydrophilic and lipophilic compounds mdpi.com. Water is considered a safe and environmentally friendly polar solvent ijsra.netmdpi.com.

Traditional solvent-based extraction techniques include maceration, percolation, decoction, and Soxhlet extraction eurekabiomedical.comijsra.netphytojournal.comencyclopedia.pub. Maceration involves soaking the pulverized plant material in a solvent, often at room temperature or slightly elevated temperatures, to release soluble compounds phytojournal.com. Percolation is a continuous process where the solvent passes through the plant material ijsra.netphytojournal.com. Soxhlet extraction is another continuous method where the solvent is repeatedly cycled through the sample, which is particularly effective for extracting compounds with limited solubility in the chosen solvent organomation.comijsra.netphytojournal.comencyclopedia.pub. These conventional methods can sometimes be time-consuming and may require large volumes of solvents eurekabiomedical.comphytojournal.comencyclopedia.pub.

To address some of the limitations of conventional methods, novel extraction technologies have been developed for natural products eurekabiomedical.comencyclopedia.pubuts.edu.auresearchgate.net. These advanced techniques often aim to increase efficiency, reduce extraction time, lower solvent consumption, and minimize the degradation of thermolabile compounds eurekabiomedical.comencyclopedia.pubuts.edu.au. Examples of such technologies include supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) eurekabiomedical.comorganomation.comijsra.netphytojournal.comencyclopedia.pubuts.edu.auresearchgate.net.

Supercritical fluid extraction utilizes a fluid above its critical temperature and pressure, allowing it to have properties of both a liquid and a gas, which can enhance solubility and penetration into the plant matrix eurekabiomedical.comorganomation.comijsra.net. Pressurized liquid extraction uses elevated temperatures and pressures to increase the efficiency of solvent extraction eurekabiomedical.comphytojournal.com. Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, accelerating the extraction process eurekabiomedical.comphytojournal.comuts.edu.au. Ultrasound-assisted extraction uses ultrasonic waves to disrupt plant cell walls and improve the release of compounds into the solvent eurekabiomedical.comphytojournal.comuts.edu.au. These novel methods offer potential advantages in terms of speed, solvent usage, and extraction yield compared to traditional techniques eurekabiomedical.comencyclopedia.pubuts.edu.au.

Chromatographic Purification Strategies for this compound Isolation

Purification of natural products like this compound from crude extracts is a critical step, often involving multiple stages to concentrate the target compound and remove impurities. grinnell.edu Chromatographic techniques are fundamental to this process, separating compounds based on their differential partitioning between a mobile phase and a stationary phase. iipseries.org The selection of appropriate chromatographic methods is crucial for obtaining pure compounds. iipseries.org

Liquid Chromatography Applications

Liquid chromatography (LC) is a widely used technique for the separation, identification, and quantification of components in a sample, particularly effective for compounds that are thermally unstable, large, polar, ionic, or non-volatile. thermofisher.com High-performance liquid chromatography (HPLC) is a common LC technique that utilizes pumps to pass pressurized liquid solvents through a column packed with solid absorbent materials. rssl.com This method is well-suited for partitioning both organic and inorganic compounds and offers high sensitivity and the ability to handle complex mixtures. rssl.com HPLC has been used in the characterization of phytochemical compounds from plant extracts. researchgate.net Preparative liquid chromatography is specifically employed to separate, isolate, and purify larger quantities of a target compound from a complex mixture for subsequent use. rssl.com The separation in HPLC is based on the interaction of compounds with the stationary phase particles. iipseries.org

Glabratine Biosynthesis and Biogenetic Pathways

Proposed Biogenetic Pathways of Glabratine

The biosynthesis of monoterpene indole (B1671886) alkaloids, including those with the yohimbine (B192690) skeleton like this compound, initiates with the condensation of two key precursor molecules: tryptamine (B22526), derived from the amino acid tryptophan, and secologanin (B1681713), a secoiridoid monoterpene. researchgate.netbiorxiv.orgcjnmcpu.comwikipedia.orgxml-journal.net This crucial step is catalyzed by the enzyme strictosidine (B192452) synthase (STR), resulting in the formation of strictosidine. researchgate.netbiorxiv.orgcjnmcpu.comwikipedia.orgxml-journal.net

Strictosidine serves as a pivotal intermediate in the biosynthesis of a vast array of MIAs. researchgate.netbiorxiv.orgcjnmcpu.comwikipedia.org Following its formation, strictosidine undergoes deglucosylation catalyzed by strictosidine β-D-glucosidase (SGD), yielding a highly reactive and unstable intermediate known as strictosidine aglycone. researchgate.netbiorxiv.orgnih.govresearchgate.netresearchgate.net

The strictosidine aglycone is considered a central branch point in MIA biosynthesis. researchgate.netbiorxiv.orgnih.govresearchgate.net Its subsequent transformation, particularly through reduction mediated by various cinnamyl alcohol dehydrogenase (CAD)-like reductases, leads to the formation of different MIA skeletal types, including the corynanthe, yohimbine, and heteroyohimbine classes. researchgate.netbiorxiv.orgnih.govresearchgate.net this compound has been characterized as a yohimbine type alkaloid. rroij.com Evidence supporting strictosidine as a precursor for this compound comes from mass spectrometry analysis, where this compound identified in Uncaria rhynchophylla showed a fragmentation pattern corresponding to the loss of a hexose (B10828440) unit from a precursor ion with a mass-to-charge ratio (m/z) of 531, which matches the molecular weight of strictosidine. rroij.combiorxiv.orgmdpi.com This fragmentation pattern is consistent with the deglucosylation of a strictosidine-like molecule. rroij.commdpi.com

While the general pathway from strictosidine aglycone to yohimbine type alkaloids is established, the precise sequence of enzymatic reactions and intermediates specifically leading to this compound from strictosidine aglycone has not been fully elucidated in the available literature.

Enzymatic Mechanisms in this compound Biosynthesis

The enzymatic steps involved in the early stages of this compound biosynthesis are shared with the general monoterpene indole alkaloid pathway. The condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR). researchgate.netbiorxiv.orgcjnmcpu.comwikipedia.orgxml-journal.net This is followed by the action of strictosidine β-D-glucosidase (SGD), which cleaves the glucose moiety from strictosidine, producing the reactive strictosidine aglycone. researchgate.netbiorxiv.orgnih.govresearchgate.netresearchgate.net

Downstream of strictosidine aglycone, the biosynthesis of yohimbine type alkaloids involves reductase enzymes, such as CAD-like reductases, which act on the iminium intermediates derived from the aglycone to establish the core skeletal structure. researchgate.netbiorxiv.orgnih.govresearchgate.net While these enzymes are known to be involved in the formation of the yohimbine backbone, the specific enzymes responsible for the later steps and modifications that distinguish this compound from other yohimbine type alkaloids have not been detailed in the provided search results. Research into the enzymatic machinery in Uncaria and Sarcandra species specifically involved in this compound biosynthesis is necessary to fully understand these mechanisms.

Genetic Basis of this compound Biosynthesis

The genes encoding the enzymes involved in the biosynthesis of secondary metabolites in plants, including alkaloids, are often organized in biosynthetic gene clusters (BGCs). biorxiv.orgnih.govwhiterose.ac.ukfrontiersin.orgmdpi.com These clusters represent physically linked genomic regions containing genes that code for the enzymes catalyzing sequential steps in a metabolic pathway. biorxiv.orgnih.govwhiterose.ac.ukfrontiersin.orgmdpi.com

For the early steps of MIA biosynthesis, a strictosidine biosynthetic gene cluster has been identified in some plant species. biorxiv.org This cluster typically includes genes for tryptophan decarboxylase (TDC), which produces tryptamine, strictosidine synthase (STR), and a Multidrug and Toxic Compound Extrusion (MATE) transporter involved in precursor transport. biorxiv.org

While the presence of a BGC for the core MIA pathway is established, specific genetic information pertaining to a dedicated BGC solely responsible for the biosynthesis of this compound has not been found in the provided search results. Given that this compound is a yohimbine type alkaloid derived from strictosidine, it is plausible that the genes involved in the later steps of its biosynthesis are located within or in proximity to the core MIA BGC, or potentially in separate, less characterized clusters or loci. Further genomic and transcriptomic studies in this compound-producing Uncaria and Sarcandra species are required to identify the specific genes and potentially a dedicated BGC for this compound biosynthesis.

Precursor Incorporation Studies in this compound Biosynthesis

Precursor incorporation studies are a valuable technique for elucidating biosynthetic pathways. ekb.egmdpi.comphcogrev.comxiahepublishing.com These studies typically involve feeding isotopically labeled potential precursor molecules to the plant or plant cell culture and analyzing the incorporation of the label into the target compound. ekb.egmdpi.comphcogrev.comxiahepublishing.com

While the search results discuss precursor feeding as a method to enhance secondary metabolite production in other plant systems ekb.egmdpi.comphcogrev.comxiahepublishing.com, and the general precursors for indole alkaloids (tryptophan and secologanin) are well-known researchgate.netbiorxiv.orgcjnmcpu.comwikipedia.orgxml-journal.net, no specific detailed precursor incorporation studies using labeled isotopes directly investigating the biosynthesis of this compound were found in the provided information.

However, as mentioned earlier, mass spectrometry data showing the loss of a hexose from a precursor ion with an m/z of 531, consistent with strictosidine, provides strong indirect evidence for strictosidine being a precursor to this compound. rroij.combiorxiv.orgmdpi.com Direct feeding experiments with labeled strictosidine or strictosidine aglycone would be necessary to definitively confirm their roles and to trace the subsequent enzymatic transformations leading to this compound.

Comparative Biosynthesis with Related Indole Alkaloids

This compound belongs to the large family of monoterpene indole alkaloids, which share a common biosynthetic origin from tryptophan and secologanin via strictosidine. researchgate.netbiorxiv.orgcjnmcpu.comwikipedia.orgxml-journal.net The diversity within this family arises from the differential enzymatic processing of the strictosidine aglycone intermediate. researchgate.netbiorxiv.orgnih.govresearchgate.net

This compound is classified as a yohimbine type alkaloid. rroij.com The biosynthesis of yohimbine type alkaloids, along with corynanthe and heteroyohimbine types, diverges from the strictosidine aglycone through the action of specific reductases. researchgate.netbiorxiv.orgnih.govresearchgate.net While the initial steps are conserved, the later enzymatic steps leading to the various structural complexities and stereochemical variations observed in different MIA subclasses, including the specific modifications resulting in this compound, are catalyzed by distinct enzymes.

Comparing the biosynthesis of this compound to other well-studied indole alkaloids, such as ajmalicine (B1678821) (a heteroyohimbine type) or vindoline (B23647) and catharanthine (B190766) (precursors to the bisindole alkaloid vinblastine), highlights both conserved and divergent enzymatic strategies. nih.govxiahepublishing.com For instance, strictosidine synthase (STR) and strictosidine β-D-glucosidase (SGD) are common to the biosynthesis of most, if not all, MIAs. researchgate.netbiorxiv.orgcjnmcpu.comwikipedia.orgxml-journal.netnih.govresearchgate.net However, the enzymes acting downstream of strictosidine aglycone, such as the reductases and cyclases that shape the different ring systems and introduce functional groups, are specific to the biosynthesis of particular MIA subclasses or individual compounds.

Further comparative studies, including genomic, transcriptomic, and enzymatic analyses of this compound-producing plants alongside those producing related yohimbine type alkaloids, would provide deeper insights into the specific biosynthetic machinery and evolutionary relationships within this class of natural products.

Structure Elucidation and Stereochemical Analysis of Glabratine

Spectroscopic Techniques for Structural Determination

Spectroscopic techniques probe the interaction of electromagnetic radiation with a molecule, yielding data that can be interpreted to deduce structural features. egyankosh.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Analysis of the ¹H and ¹³C NMR spectra of glabratine, often aided by techniques such as proton-proton decoupling, ¹H, ¹³C heteronuclear correlation, and DEPT experiments, provides detailed information about the types of atoms present and their connectivity. rsc.orgresearchgate.netresearchgate.net Chemical shifts and coupling constants observed in NMR spectra are particularly informative about the electronic environment and spatial relationships of nuclei. egyankosh.ac.inlibretexts.orgjchps.com For this compound, NMR data, including those from its pentaacetate derivative, have been instrumental in proposing its planar structure, suggesting similarities to compounds of the vallesiachotamine (B1599952) type. rsc.org The chemical shifts of indolic carbon atoms in the ¹³C NMR spectrum of the pentaacetate derivative pointed to oxygenation at a specific position (C-9'), supported by observed NOE interactions. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its molecular formula and identifying substructures. nih.govrsc.orguitm.edu.mymsu.edukhanacademy.org For this compound, techniques such as Chemical Ionization Mass Spectrometry (CIMS) and Fast Atom Bombardment Mass Spectrometry (FABMS) have been employed. rsc.org The CIMS spectrum showed a weak [MH]⁺ ion, while the FABMS spectrum provided a more intense [MH]⁺ ion at m/z 531. rsc.org A significant fragment ion at m/z 369 in the FABMS indicated the loss of a hexose (B10828440) unit (C₆H₁₀O₅). rsc.org Analysis of the mass spectrum of acetylated this compound, which showed an [MH]⁺ ion at m/z 741, further supported the presence of a hexose residue that underwent tetraacetylation and an additional hydroxyl group that was also acetylated. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to detect the presence of chromophores, which are structural units within a molecule that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. msu.eduunchainedlabs.comwikipedia.org The electronic spectrum of this compound in methanol (B129727) exhibits absorption maxima at 224 nm and 294 nm. rsc.org These absorption bands are characteristic of the chromophores present in the molecule. msu.edu The band at 294 nm showed enhanced intensity, attributed to the superposition of the β-aminoacrylate chromophore on the indole (B1671886) spectrum. rsc.org UV-Vis data can provide insights into the degree of unsaturation and the presence of conjugated systems within the molecule. msu.edusielc.com

Chiroptical Methods for Absolute Configuration

Chiroptical methods are essential for determining the absolute configuration, or the precise 3D arrangement of atoms around chiral centers, of optically active compounds like this compound. frontiersin.orgrsc.orgnih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Applications

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are vibrational spectroscopic techniques that provide information about the stereochemistry and conformation of molecules in solution. rsc.orgwikipedia.orgnih.govbiotools.us VCD measures the differential absorption of polarized infrared light, while ROA measures the differential scattering of polarized visible light. wikipedia.orgnih.gov These techniques are sensitive to the three-dimensional structure and can be used to determine absolute configurations, often in conjunction with computational methods. rsc.orgwikipedia.org While general applications of VCD and ROA in structure elucidation and absolute configuration determination are well-established rsc.orgwikipedia.orgnih.govbiotools.usresearchgate.net, specific detailed research findings on the application of VCD and ROA specifically to this compound were not prominently found in the provided search results. However, these methods represent advanced tools that could potentially provide complementary stereochemical information for complex molecules like this compound, especially regarding conformational analysis in solution. rsc.orgwikipedia.org

Advanced Crystallographic Analysis

Detailed data specifically pertaining to the advanced crystallographic analysis of this compound, such as single-crystal X-ray diffraction data including space group, unit cell dimensions, and refinement parameters, were not found in the consulted sources. Therefore, a detailed discussion on the crystallographic analysis of this compound cannot be provided in this article based on the available information.

Chemical Synthesis and Structural Modification of Glabratine

Total Synthesis Approaches to Glabratine

Total synthesis involves the complete chemical construction of a complex molecule from simpler, readily available precursors. For a molecule like this compound, with its multiple chiral centers and fused ring systems, a total synthesis would be a significant undertaking, requiring precise control over stereochemistry and regiochemistry. While specific published total synthesis routes for this compound were not found in the surveyed literature, the general strategies employed in the total synthesis of other complex alkaloids and glycoalkaloids provide insight into potential approaches. msu.edu20.210.105 These often involve convergent strategies, assembling the molecule from several key fragments synthesized independently.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a crucial step in planning a total synthesis. It involves working backward from the target molecule, disconnecting bonds in a logical order to arrive at simpler starting materials. msu.eduyoutube.comyoutube.com For this compound, a retrosynthetic analysis would likely consider disconnections that simplify the complex ring system of the alkaloid aglycone and the glycosidic linkage to the glucose unit. Potential disconnections could involve cleaving carbon-carbon bonds to break down the polycyclic core or disconnecting the carbon-oxygen bond connecting the saccharide to the aglycone. The presence of the glucose unit suggests that glycosylation reactions would be a key step in the forward synthesis, meaning the retrosynthetic analysis would likely identify a suitable activated glucose derivative and the alkaloid aglycone as advanced intermediates.

Given the indole (B1671886) or oxindole (B195798) nature of the aglycone, retrosynthetic steps might also involve disconnections that are common in the synthesis of these types of alkaloids, such as those that would form the indole ring system or establish the spirocyclic center often found in oxindole alkaloids. scribd.comresearchgate.net

Key Synthetic Intermediates

Based on a hypothetical retrosynthetic analysis, key synthetic intermediates in the total synthesis of this compound would likely include a suitably protected glucose derivative and a functionalized alkaloid aglycone precursor. The aglycone precursor would need to contain the necessary carbon skeleton and functional groups in the correct oxidation states and stereochemical configurations to allow for the final ring closures and introduction of any remaining functionalities. The complexity of this compound suggests that multiple advanced intermediates, each representing a significant portion of the molecule, might be synthesized separately before being coupled together in a convergent approach. While specific intermediates for this compound's total synthesis are not detailed in the available sources, the synthesis of other complex natural products highlights the importance of carefully designed and accessible intermediates. msu.edu

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is a common practice in medicinal chemistry and chemical biology to explore structure-activity relationships and potentially improve properties. wikipedia.orgnih.gov this compound's structure offers several sites for potential modification, including the alkaloid core, the saccharide unit, and the linkage between them. While specific examples of synthesized this compound analogues and their detailed synthetic procedures were not extensively found, the general principles and methodologies for creating analogues of complex natural products are applicable.

Design Principles for Analogue Generation

Design principles for generating this compound analogues would likely focus on modifying specific parts of the molecule to probe their contribution to its biological activities or to enhance desirable characteristics such as solubility or stability. wikipedia.orgnih.gov Modifications could include alterations to the substitution pattern on the indole or oxindole ring, changes to the functional groups present on the aglycone, modifications to the glucose moiety (e.g., deoxygenation, addition of other substituents), or synthesis of analogues with different saccharides or different glycosidic linkages. researchgate.net Rational design might be guided by computational studies or by observing structural features important for the activity of related alkaloids.

Synthetic Methodologies for Diversification

Synthetic methodologies for the diversification of this compound would depend on the specific structural changes being pursued. Standard organic reactions such as functional group interconversions, alkylations, acylations, and glycosylation reactions would be employed. youtube.comgoogle.comlibretexts.org For modifications to the alkaloid core, methods for the synthesis and functionalization of indole and oxindole systems would be relevant. scribd.comresearchgate.net Modifying the sugar unit would involve carbohydrate chemistry techniques. wikipedia.org The synthesis of libraries of analogues could utilize parallel synthesis or solid-phase synthesis techniques, particularly if modifications are focused on specific positions.

Semi-synthetic Transformations of this compound

Biological Activities and Mechanisms of Action of Glabratine

In Vitro Biological Activity Profiling of Glabratine

This compound, a prenylated isoflavonoid (B1168493) derived from the roots of Glycyrrhiza glabra (Licorice), has been the subject of extensive research due to its diverse pharmacological properties. wjarr.com In vitro studies have been crucial in elucidating the cellular and molecular mechanisms underlying its biological activities.

Anti-inflammatory Properties and Cellular Mechanisms

This compound has demonstrated significant anti-inflammatory effects in various in vitro models. wjarr.com Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that regulate the inflammatory response. wjarr.comtandfonline.com Research has shown that this compound can suppress the expression of pro-inflammatory enzymes and cytokines. mdpi.com

The primary anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. wjarr.comnih.gov It has been shown to attenuate the degradation of IκBα, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB. nih.gov This action reduces the transcriptional activity of NF-κB, leading to decreased expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). wjarr.commdpi.com Consequently, the production of nitric oxide (NO) and prostaglandins (B1171923) is diminished. nih.gov

Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of p38, JNK, and ERK, which are also critical regulators of inflammation. mdpi.comnih.govresearchgate.net By interfering with these cascades, this compound effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in stimulated macrophages and other cell types. researchgate.netdaneshyari.com

Table 1: Anti-inflammatory Mechanisms of this compound

| Target Pathway/Molecule | Mechanism of Action | Observed Effect | References |

|---|---|---|---|

| NF-κB Pathway | Inhibits IκBα degradation and p65 nuclear translocation | Decreased expression of iNOS, COX-2, and pro-inflammatory cytokines | wjarr.comnih.gov |

| MAPK Pathway (p38, JNK, ERK) | Inhibits phosphorylation and activation of signaling molecules | Reduced production of TNF-α, IL-1β, and IL-6 | mdpi.comnih.govresearchgate.net |

| Inflammatory Mediators | Suppresses the expression and release of pro-inflammatory molecules | Reduced levels of NO, TNF-α, IL-1β, and IL-18 | nih.govdaneshyari.com |

| Reactive Oxygen Species (ROS) | Inhibits generation by neutrophils | Reduced oxidative stress associated with inflammation | daneshyari.com |

Anticancer Activities and Molecular Pathways

This compound exhibits substantial antitumor activity across various cancer cell lines by modulating multiple molecular pathways involved in cell proliferation, apoptosis, and metastasis. tandfonline.com Its oncopreventive effects are attributed to its ability to induce programmed cell death, halt the cell cycle, and prevent cancer cell invasion. nih.gov

A primary anticancer mechanism of this compound is the induction of apoptosis. It activates the intrinsic (mitochondrial) pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3. nih.gov this compound also activates the extrinsic pathway by triggering caspase-8 activation. nih.gov Furthermore, it has been shown to induce apoptosis in oral cancer cells through the c-Jun N-terminal kinase (JNK) pathway. nih.govnih.gov

This compound also inhibits cancer cell proliferation by inducing cell cycle arrest and targeting key survival pathways. researchgate.net It has been observed to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cancer cell growth and survival. nih.gov By inhibiting this pathway, this compound restricts the energy supply and growth signals to cancer cells. Additionally, it inhibits the migration and invasion of tumor cells by suppressing the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix.

Table 2: Anticancer Mechanisms of this compound in Various Cancer Cell Lines

| Cancer Type (Cell Line) | Key Molecular Pathway/Target | Observed Effect | References |

|---|---|---|---|

| Oral Cancer (SCC-9, SAS) | JNK1/2 Pathway, Caspases | Induces apoptosis via activation of caspase-3, -8, -9 | nih.govnih.gov |

| Liver Cancer (Huh7) | Mitochondrial Pathway | Induces apoptosis via cytochrome c release and caspase-9 cleavage | nih.gov |

| Breast Cancer (SK-BR-3) | Caspase Cascade | Induces apoptosis via cleavage of caspase-3, -8, -9 | nih.gov |

| Colon Cancer | PI3K/Akt/mTOR Pathway | Inhibits cell proliferation and induces apoptosis | |

| General | MMPs, FAK/Src Pathway | Inhibits cell migration, invasion, and metastasis |

Antimicrobial Efficacy (Antibacterial, Antiviral, Antifungal)

This compound possesses broad-spectrum antimicrobial properties, demonstrating efficacy against bacteria, fungi, and viruses in vitro. researchgate.net Its mechanisms of action often involve the disruption of microbial cell structures and functions. researchgate.netmdpi.com

Antifungal Activity: this compound has shown potent activity against both yeast and filamentous fungi. researchgate.net It is particularly effective against Candida albicans, where it exerts strong inhibitory effects on the yeast-to-hyphal transition, a critical step for its virulence. researchgate.net Studies have also demonstrated its efficacy against drug-resistant mutants of C. albicans. researchgate.net In the context of plant pathogens, this compound exhibits significant fungicidal activity against Sclerotinia sclerotiorum. mdpi.comnih.gov The proposed mechanism involves the induction of reactive oxygen species (ROS) accumulation, which leads to the loss of mitochondrial membrane potential and subsequent destruction of the cell membrane. mdpi.comnih.gov

Antibacterial Activity: The antibacterial effects of this compound have been noted against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Mechanistic studies suggest that this compound targets the bacterial cell membrane, disrupting its integrity and normal function, leading to bactericidal effects. researchgate.net

Antiviral Activity: While much of the antiviral research on licorice focuses on other components like glycyrrhizin (B1671929), this compound is also recognized for its antiviral potential as part of the plant's broader bioactive profile. researchgate.netresearchgate.net

Table 3: Antimicrobial Efficacy of this compound

| Microorganism | Type | Observed Effect / Mechanism | References |

|---|---|---|---|

| Candida albicans | Fungus (Yeast) | Inhibits yeast-hyphal transition; active against drug-resistant mutants (MIC: 31.25-250 µg/mL) | researchgate.netresearchgate.net |

| Sclerotinia sclerotiorum | Fungus (Phytopathogen) | Induces ROS accumulation, loss of mitochondrial membrane potential, and cell membrane destruction (EC₅₀: 6.78 µg/mL) | mdpi.comnih.gov |

| Staphylococcus aureus (MRSA) | Bacterium | Exhibits rapid bactericidal activity; targets and disrupts the cell membrane | researchgate.net |

| Various Viruses | Virus | Contributes to the overall antiviral activity of licorice extracts | researchgate.netresearchgate.net |

Antioxidant Capacity and Free Radical Scavenging

This compound is a potent antioxidant capable of scavenging free radicals and protecting against oxidative stress. nih.gov This activity is a key component of its other biological effects, including its anti-inflammatory, anti-atherogenic, and neuroprotective properties. wjarr.com

In vitro assays have consistently demonstrated the free radical scavenging capabilities of this compound. nih.govf1000research.com It effectively scavenges superoxide (B77818) anions and other reactive oxygen species. researchgate.net One of the most studied antioxidant effects of this compound is its ability to inhibit the oxidation of low-density lipoprotein (LDL). In studies using copper ions or AAPH to induce LDL oxidation, this compound significantly inhibited the formation of thiobarbituric acid reactive substances (TBARS) and lipid peroxides. It protects LDL by preventing the formation of harmful oxysterols and preserving endogenous antioxidants like β-carotene and lycopene (B16060) associated with the LDL particle. This protective effect is partly due to the binding of this compound to the LDL particle itself.

Furthermore, in cellular and animal models, this compound has been shown to enhance the body's endogenous antioxidant defenses by elevating the levels of enzymes such as superoxide dismutase (SOD) and reduced glutathione (B108866) (GSH). researchgate.net

Table 4: Antioxidant and Free Radical Scavenging Activities of this compound

| Assay / Model | Observed Effect | References |

|---|---|---|

| LDL Oxidation (in vitro) | Inhibited formation of TBARS, lipid peroxides, and oxysterols; protected LDL-associated carotenoids | |

| Free Radical Scavenging | Demonstrated scavenging of superoxide anions and other ROS | researchgate.net |

| Endogenous Antioxidants (in vivo) | Elevated brain levels of superoxide dismutase (SOD) and reduced glutathione (GSH) | researchgate.net |

| General Antioxidant Activity | Contributes to anti-inflammatory and neuroprotective effects | wjarr.com |

Neuroprotective Effects in Cellular Models

This compound has shown significant neuroprotective potential in various cellular models of neuronal injury and neurodegeneration. wjarr.comresearchgate.net Its protective mechanisms are closely linked to its anti-apoptotic and antioxidant properties. researchgate.net

In studies using cultured rat cortical neurons exposed to the apoptosis-inducing agent staurosporine, co-treatment with this compound significantly inhibited cytotoxicity and apoptosis in a concentration-dependent manner. researchgate.net The underlying mechanism involves the modulation of apoptosis-related proteins; this compound suppressed the elevation of the pro-apoptotic protein Bax and caspase-3 proenzyme while preventing the decrease in the anti-apoptotic protein Bcl-2. researchgate.net This modulation facilitates neuronal cell survival. researchgate.net Additionally, this compound was found to inhibit superoxide production in these cultured neurons, highlighting its role in mitigating oxidative stress, a key factor in neuronal damage. researchgate.net

In another cellular model of Parkinson's disease using SH-SY5Y neuroblastoma cells, this compound was among the compounds isolated from G. glabra that protected the cells from toxicity induced by the neurotoxin MPP+. The neuroprotection was associated with the inhibition of ATP depletion and the attenuation of elevated caspase 3/7 activities.

Enzyme Inhibition Studies

This compound has been identified as a potent inhibitor of several enzymes, which contributes to its wide range of biological activities. While its effects on α-glucosidase are not extensively documented, its inhibitory action on acetylcholinesterase (AChE) and tyrosinase is well-researched.

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's disease. wjarr.com An in-silico docking study identified this compound as a potent inhibitor of AChE, demonstrating a strong binding affinity for the enzyme. wjarr.com This finding is supported by in vivo evidence where administration of this compound to mice resulted in a significant reduction of cholinesterase activity in the brain, which correlated with improved memory performance.

Tyrosinase Inhibition: this compound is a well-known and potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. researchgate.net This activity is the basis for its use in skin-whitening cosmetic formulations. nih.govnih.gov Kinetic studies have shown that this compound reversibly inhibits tyrosinase in a noncompetitive manner with a very low IC₅₀ value of 0.43 μmol/L. researchgate.net The inhibition mechanism involves the formation of a stable complex with the enzyme, as demonstrated by fluorescence quenching studies. researchgate.net Molecular docking suggests that this compound does not bind directly to the active site but to an alternative site on the enzyme. researchgate.net

Table 5: Enzyme Inhibitory Activity of this compound

| Enzyme | Type of Inhibition | Potency (IC₅₀) | Significance | References |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibitor (based on in-silico and in-vivo data) | Not determined (in vitro) | Potential for managing neurodegenerative diseases like Alzheimer's | wjarr.com |

| Tyrosinase | Noncompetitive, Reversible | 0.43 μmol/L | Inhibition of melanin synthesis; use in treating hyperpigmentation | nih.govresearchgate.net |

Immunomodulatory Effects

The immunomodulatory properties of compounds from Glycyrrhiza glabra (licorice), the plant source of this compound, have been noted in various studies, although research specifically isolating the effects of this compound is limited. Studies on extracts and other related compounds from licorice demonstrate a range of activities on the immune system.

For instance, polysaccharides isolated from licorice have exhibited significant immunomodulatory activities in tumor-bearing BALB/c mice. nih.gov These polysaccharides were found to suppress tumor growth while also increasing the immune organ index of the thymus and spleen. nih.gov The immunomodulatory effect was further characterized by the activation and increased population of CD4+ and CD8+ T lymphocytes, which are crucial for anti-tumor immune responses. nih.gov Furthermore, these compounds modulated cytokine production, leading to an increase in serum levels of anti-tumor cytokines such as Interleukin-2 (IL-2), IL-6, and IL-7, and a decrease in the pro-tumor cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Other compounds from licorice, such as 18β-glycyrrhetinic acid, have also been shown to up-regulate T cell proliferation and increase the leukocyte count in mice. nih.gov Aqueous extracts of G. glabra root have been found to potentiate both humoral and cellular immunity. In animal models, the extract increased the total leukocyte count, enhanced phagocytic activity, and raised antibody titre values. These findings suggest that constituents of licorice can stimulate non-specific immune responses involving macrophages, granulocytes, and certain T-lymphocytes. While these activities are attributed to the broader extracts or other specific compounds, they point to the potential immunomodulatory role of isoflavonoids like this compound found within the plant.

Exploration of Molecular and Cellular Targets

Direct proteomic studies to identify the full range of protein targets for this compound are not extensively documented in the available literature. However, research into closely related isoflavonoids from Glycyrrhiza glabra provides insight into potential protein interactions. A notable example is the compound glabridin (B1671572), which shares a structural class with this compound. Studies have identified the γ-aminobutyric acid type A (GABA-A) receptor as a direct protein target of glabridin. nih.gov This receptor, a ligand-gated ion channel, is a key component of the central nervous system's inhibitory signaling. nih.gov The interaction with this protein target is central to the compound's pharmacological effects. While this specific interaction has been detailed for glabridin, it highlights a class of proteins—neurotransmitter receptors—that may be targeted by isoflavonoids like this compound.

The modulation of signaling pathways is a key aspect of a compound's mechanism of action. For isoflavonoids from licorice, this has been demonstrated through receptor binding and subsequent alteration of intracellular signaling cascades.

A significant finding comes from the study of glabridin, which has been shown to strongly potentiate GABA-A receptors. nih.gov

Receptor Binding: Glabridin's effect is most pronounced on the α1β2γ2 subunit combination of the GABA-A receptor, which is the most abundant subtype in the central nervous system. nih.gov It acts on the β subunit through a mechanism involving the M286 residue, a key site for the binding of general anesthetics like propofol. nih.gov This interaction is insensitive to the benzodiazepine (B76468) antagonist flumazenil, indicating a binding site distinct from that of benzodiazepines. nih.gov

Signaling Pathway Modulation: By binding to the GABA-A receptor, glabridin potentiates the effect of GABA, decreasing the GABA EC50 (the concentration required to elicit a half-maximal response) by approximately 12-fold. nih.gov This enhances the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neurotransmission. nih.gov At higher concentrations, glabridin can directly activate the GABA-A receptor, mimicking the action of GABA. nih.gov

Broader studies on licorice flavonoids suggest they can interfere with inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov This involves prohibiting the phosphorylation and activation of key signaling molecules like ERK1/2, JNK, and p38MAPK. nih.gov

| Parameter | Value | Receptor Subtype | Source |

| Glabridin Potentiation EC50 | 6.3 ± 1.7 µM | α1β2γ2 | nih.gov |

| Fold-Decrease in GABA EC50 | ~12-fold | α1β2γ2 | nih.gov |

Based on available scientific literature, there are no specific studies detailing the direct interaction of the isoflavan (B600510) this compound with nucleic acids such as DNA and RNA. Research on other constituents of licorice root, such as the triterpenoid (B12794562) saponins (B1172615) glycyrrhizin and glycyrrhetinic acid, has shown they can bind to DNA, but this mechanism has not been investigated for this compound. nih.gov

Preclinical Efficacy Studies in Animal Models

While preclinical studies focusing exclusively on this compound are scarce, research on the related compound glabridin and aqueous extracts of Glycyrrhiza glabra provide in vivo evidence of biological efficacy in animal models.

One study investigated the neuroprotective effect of glabridin in a rat model of stroke induced by middle cerebral artery occlusion (MCAO). westernsydney.edu.auresearchgate.net The administration of glabridin resulted in a significant reduction in cerebral injury. westernsydney.edu.auresearchgate.net Key findings from this study are summarized in the table below.

| Finding | Control (MCAO) | Glabridin-Treated (25 mg/kg) | Outcome | Source |

| Focal Infarct Volume | Significantly increased | Significantly decreased vs. control | Neuroprotection | westernsydney.edu.auresearchgate.net |

| Cerebral Histological Damage | Evident | Significantly decreased vs. control | Tissue Preservation | westernsydney.edu.auresearchgate.net |

| Brain Malondialdehyde (MDA) | Elevated | Significantly attenuated | Reduced Oxidative Stress | westernsydney.edu.auresearchgate.net |

| Brain Superoxide Dismutase (SOD) | Decreased | Elevated | Enhanced Antioxidant Defense | westernsydney.edu.auresearchgate.net |

| Brain Reduced Glutathione (GSH) | Decreased | Elevated | Enhanced Antioxidant Defense | westernsydney.edu.auresearchgate.net |

In other preclinical models, aqueous root extracts of Glycyrrhiza glabra were evaluated for immunomodulatory activity. researchgate.net In mice, treatment with the extract led to a significant increase in the leukocyte count and enhanced the phagocytic index as measured by the carbon clearance method. researchgate.net This indicates a potentiation of non-specific cellular immune responses in vivo. researchgate.net These studies collectively demonstrate the therapeutic potential of Glycyrrhiza glabra constituents in living organisms, forming a basis for further investigation into specific isoflavonoids like this compound. duke.edu

Efficacy in Anti-inflammatory Animal Models

No specific studies detailing the efficacy of isolated this compound in anti-inflammatory animal models were identified in the current search. While this compound is mentioned as a constituent of plant genera such as Uncaria, which are studied for their anti-inflammatory properties, the research focuses on the effects of the whole plant extracts or other constituent compounds. researchgate.netsci-hub.sescribd.com Data isolating the direct effects of this compound in in vivo inflammatory models is not available in the provided results.

Efficacy in Antimicrobial Animal Models

Information regarding the efficacy of this compound in antimicrobial animal models is not present in the available search results. While one source indicates that this compound has shown an inhibitory effect on the dengue virus in vitro, there is no corresponding data from in vivo animal studies to substantiate its antimicrobial efficacy.

Structure Activity Relationship Sar Studies of Glabratine and Its Analogues

Elucidation of Essential Pharmacophores

The biological activities of indole (B1671886) alkaloids, including Glabratine, are intrinsically linked to the presence and arrangement of specific structural features, collectively known as pharmacophores. The core indole scaffold is a fundamental and essential pharmacophore in this class of compounds, contributing significantly to interactions with biological targets. uni.lufishersci.canih.gov

In the context of Uncaria alkaloids, which often possess complex polycyclic structures incorporating the indole nucleus, other structural elements also play crucial roles in defining their pharmacological profiles. These may include:

Nitrogen atoms: The nitrogen atoms within the indole ring and the attached amine functionalities can act as hydrogen bond donors or acceptors and participate in ionic interactions, which are vital for binding to target proteins or enzymes.

Oxygen-containing functionalities: Hydroxyl, carbonyl, and ester groups, commonly found in Uncaria alkaloids, can engage in hydrogen bonding and other polar interactions, influencing solubility, binding affinity, and metabolism.

Stereochemistry: The specific three-dimensional arrangement of atoms, particularly at chiral centers, is often critical for selective binding to biological targets and eliciting a desired activity. Different stereoisomers of the same core structure can exhibit vastly different potencies and activities.

While the precise pharmacophore of this compound for specific activities requires dedicated study, the presence of the indole ring and the characteristic polycyclic system of Uncaria alkaloids are expected to form the core structural requirements for its observed or potential biological effects.

Correlating Structural Motifs with Specific Biological Activities

The diverse biological activities reported for Uncaria species, such as effects on the cardiovascular and central nervous systems, as well as antioxidant, antifungal, and cytotoxic properties, are a direct consequence of the structural diversity of their alkaloid constituents. cdutcm.edu.cnnih.govnih.govnih.govnih.govnih.gov While specific data correlating structural motifs of this compound directly with quantitative biological activity is limited in the provided information, observations from studies on related Uncaria indole alkaloids offer valuable insights into potential SAR trends within this class.

For instance, studies on rhynchophylline (B1680612) and isorhynchophylline, other prominent Uncaria alkaloids, have revealed correlations between their structures and activities such as calcium channel blocking and modulation of NMDA receptors, contributing to their effects on the cardiovascular and central nervous systems. nih.govnih.govnih.govfrontiersin.org The subtle structural differences between these stereoisomers lead to variations in their pharmacological profiles.

Uncaria glabrata extracts containing this compound have been reported to exhibit antioxidant, antifungal, and cytotoxic activities. cdutcm.edu.cnnih.gov While the specific contribution of this compound to these activities and the structural features responsible are not explicitly detailed, it is reasonable to infer that variations in the indole alkaloid scaffold and its substituents in this compound and its analogues would influence the potency and spectrum of these activities. For example, the presence and position of hydroxyl groups, the nature of ester functionalities, and the configuration of chiral centers within the polycyclic system are all structural elements that could impact interactions with enzymes, receptors, or cellular components involved in oxidative stress, fungal growth, or cell viability.

SAR studies in this area would typically involve synthesizing or isolating a series of this compound analogues with systematic modifications to these structural motifs and then evaluating their biological activities in relevant assays. This would generate data that could be presented in tables, illustrating how specific structural changes (e.g., removal or addition of a hydroxyl group, modification of an ester linkage, epimerization at a chiral center) affect the observed activity (e.g., IC50 values for enzyme inhibition, MIC values for antifungal activity, EC50 values for cytotoxicity).

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern SAR analysis, complementing experimental studies and providing deeper insights into molecular interactions and predicted activities. These approaches are increasingly applied to the study of natural products, including indole alkaloids from Uncaria species. nih.govnih.govwikipedia.orgnih.govcdutcm.edu.cn

Key computational techniques used in SAR analysis relevant to this compound and its analogues include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (e.g., protein, enzyme). By docking this compound and its analogues into the active sites of potential biological targets (e.g., enzymes involved in oxidative stress pathways, fungal enzymes, or proteins involved in cell growth), researchers can gain insights into how different structural features interact with the target and how these interactions might relate to observed activity. fishersci.canih.govwikipedia.org

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) of a set of active molecules that are necessary for binding to a specific target. nih.gov Developing a pharmacophore model based on active Uncaria alkaloids could help to define the key structural requirements for activity and guide the design or identification of novel, more potent analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use mathematical equations to relate a compound's biological activity to its physicochemical properties or structural descriptors. nih.gov By calculating various molecular descriptors for this compound and its analogues (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with experimental activity data, QSAR models can predict the activity of new, untested compounds and identify which molecular properties are most critical for activity.

Molecular Dynamics Simulations: These simulations provide information about the dynamic behavior of a molecule and its target over time, offering a more realistic picture of their interactions compared to static docking studies. wikipedia.org This can be particularly useful for understanding the stability of the ligand-target complex and the conformational changes that occur upon binding.

Network Pharmacology: This systems-level approach integrates data on compounds, targets, and diseases to understand the complex mechanisms of action of traditional medicines and natural products. nih.govnih.govnih.gov By mapping this compound and other Uncaria alkaloids to potential targets and associated biological pathways, network pharmacology can help to elucidate the multifaceted effects of these compounds and identify key nodes or pathways influenced by their structures.

Computational and Theoretical Chemistry of Glabratine

Molecular Docking Simulations of Glabratine-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the receptor, typically a protein) when bound together to form a stable complex. This method helps to predict molecular interactions and estimate the binding affinity between the molecules. ebi-edu.comparssilico.com It is a fundamental tool in structure-based drug discovery and virtual screening, allowing researchers to explore potential interactions between small molecules and their protein targets. ebi-edu.comparssilico.com

Molecular docking simulations involve placing the ligand into the binding site of the receptor and exploring various orientations and conformations to find the most energetically favorable binding pose. ebi-edu.comparssilico.com Scoring functions are used to evaluate the strength of the interaction and rank different poses. plos.org Software such as AutoDock and GOLD are commonly used for these simulations. parssilico.com The application of molecular docking can help identify potential therapeutic targets and understand the structural basis of molecular recognition. ebi-edu.complos.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. youtube.comnih.govnih.gov By applying classical mechanics, MD simulations calculate the forces between atoms and predict their positions and velocities as a function of time, providing a dynamic view of the system's evolution. youtube.comnih.gov This technique is crucial for understanding the dynamic behavior of molecules, including conformational changes and the stability of molecular complexes. nih.govrsc.orgumpr.ac.id

Conformational analysis, often performed in conjunction with MD simulations or other computational methods, focuses on studying the different three-dimensional arrangements (conformers) that a molecule can adopt due to rotation around single bonds. ucsb.eduumanitoba.ca Identifying the lowest energy conformers and understanding the transitions between different states is essential for understanding a molecule's properties and how it interacts with other molecules. ucsb.eduumanitoba.ca For flexible molecules, conformational analysis may involve generating numerous conformations and minimizing their energies to find the most stable structures. ucsb.edu

MD simulations can provide insights into the stability of protein-ligand interactions and plausible binding mechanisms, complementing molecular docking studies. umpr.ac.idnih.gov Software like LAMMPS is a classical molecular dynamics code used for simulating various systems, including biomolecules. lammps.org

Specific details regarding molecular dynamics simulations and conformational analysis studies solely focused on this compound were not prominently featured in the provided search results. However, the principles of MD simulations and conformational analysis are broadly applicable to understanding the dynamic behavior and preferred shapes of organic molecules like this compound.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) are widely used to calculate various molecular parameters, including electronic properties. researchgate.netbanglajol.infoyoutube.comyoutube.com

These calculations can provide insights into:

Molecular Geometry: Optimized structures and bond parameters. researchgate.net

Electronic Structure: Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbanglajol.infowhiterose.ac.uk The energy gap between HOMO and LUMO can provide information about chemical hardness, softness, and stability. researchgate.netbanglajol.info

Molecular Electrostatic Potential (MEP): Surfaces that illustrate the charge distribution within a molecule, helping to identify regions prone to electrophilic or nucleophilic attack. researchgate.netbanglajol.info

Frontier Molecular Orbital (FMO) Analysis: Studies that characterize the electron affinity, ionization potential, electronegativity, chemical potential, and electrophilicity of a compound, providing insights into its reactivity. researchgate.netbanglajol.info

Nonlinear Optical (NLO) Properties: Determination of parameters like dipole moment, polarizability, and hyperpolarizability. researchgate.netbanglajol.info

DFT calculations, often employing functionals like B3LYP and basis sets such as 6-31G**, are commonly used for these analyses. researchgate.netbanglajol.infowhiterose.ac.ukmdpi.com While the provided search results include examples of quantum chemical calculations on other compounds like quinoxaline (B1680401) researchgate.netbanglajol.info and molecules relevant to quantum magnetism jinr.ru, specific detailed quantum chemical studies focused solely on this compound's electronic properties were not found within the provided snippets. However, these methods are directly applicable to characterizing the electronic behavior of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a relationship between the chemical structure of a series of compounds and their biological activity. youtube.commdpi.comnih.gov The core principle of QSAR is that the biological activity of a molecule is related to its physicochemical properties and structural features. youtube.commdpi.com

QSAR models aim to build predictive models that can estimate the activity of new, untested compounds based on their molecular descriptors. youtube.comyoutube.com These descriptors can represent various aspects of molecular structure, including electronic, steric, and topological properties. youtube.com Different statistical and machine learning techniques, including deep learning, are employed to build QSAR models. mdpi.comnih.govnih.gov

QSAR studies are valuable in drug discovery and toxicology for identifying critical structural features responsible for activity, predicting the activity of novel compounds, and prioritizing compounds for synthesis and experimental testing. youtube.comnih.govnih.govrroij.com They can also provide site-specific clues for structural modifications that could enhance biological activity. nih.gov

While the provided search results discuss QSAR modeling in general youtube.commdpi.comnih.govyoutube.comnih.gov and its application to other compound classes like flavonoids nih.gov, specific published QSAR studies focused exclusively on this compound were not found in the provided snippets. However, the principles and methodologies of QSAR are applicable to studying the relationship between the structure of this compound and any observed biological activities.

Analytical Methodologies for Glabratine Research

Advanced Mass Spectrometry for Detection and Quantification

Mass spectrometry (MS) plays a pivotal role in the analysis of glabratine, offering high sensitivity and specificity for its identification and quantification. Advanced MS techniques, often coupled with chromatographic separation, are essential for tackling complex samples.

UPLC-Q-TOF-MS for Qualitative Analysis

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful tool for the qualitative analysis of compounds like this compound. This technique combines the high separation efficiency of UPLC with the accurate mass measurement and fragmentation capabilities of Q-TOF-MS, enabling the identification of known compounds and the tentative characterization of unknown ones within a sample. UPLC-Q-TOF-MS methods have been developed and validated for the determination of bioactive constituents in plant extracts, demonstrating improved detection limits and chromatographic resolution with greater sensitivity nih.govwaters.com. The high resolution and accurate mass capabilities of Q-TOF-MS are essential for confirming peak identity, even for narrow chromatographic peaks generated by UPLC waters.com. This approach allows for the rapid and systematic identification of various compounds in complex matrices rroij.comfrontiersin.org.

Mass Defect Filtering (MDF) and Diagnostic Fragmentation

Mass Defect Filtering (MDF) is a data processing technique used in conjunction with high-resolution mass spectrometry, such as UPLC-Q-TOF-MS, to facilitate the detection of metabolites and related compounds based on their mass defect characteristics nih.govnih.gov. This method helps to reduce background noise and filter out interfering ions by focusing on a narrow and well-defined mass defect range related to the target compound, thereby enriching ions corresponding to metabolites or structurally similar compounds nih.govresearchgate.netrroij.com. Diagnostic fragmentation, which involves analyzing the characteristic fragment ions produced when a molecule is fragmented in the mass spectrometer, provides crucial structural information for identification and confirmation rroij.comnih.gov. Integrating MDF with the analysis of characteristic diagnostic fragmentation ions (CDFI) allows for the rapid identification of compounds belonging to the same family or possessing similar core structures rroij.com. This integrated approach can be used for analyzing data more accurately by reducing the interferences of false positive results rroij.com.

GC-MS for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique used to identify and quantify volatile and semi-volatile compounds in various samples filab.frinnovatechlabs.com. While UPLC-Q-TOF-MS is often preferred for less volatile or thermally labile compounds like some larger flavonoids or alkaloids, GC-MS is suitable for the analysis of more volatile components that can be vaporized without degradation. GC-MS involves separating compounds based on their boiling points and interactions with a stationary phase in a gas chromatography column, followed by detection and identification using a mass spectrometer innovatechlabs.comthermofisher.com. This technique is commonly used for component analysis in plant extracts and can identify various bioactive compounds researchgate.netnih.gov. Headspace GC-MS is a variation particularly adapted for the analysis of volatile compounds filab.fr.

Chromatographic Assays for Purity and Content

Chromatographic methods are indispensable for assessing the purity and determining the content of this compound in raw materials and formulations. These techniques provide quantitative data on the amount of the target compound present and can separate it from impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture researchgate.netnih.goviosrphr.org. HPLC methods for the analysis of compounds like this compound typically involve a stationary phase (commonly a C18 column for reversed-phase HPLC) and a mobile phase (a mixture of solvents, often in a gradient elution program) that carries the sample through the column researchgate.netresearchgate.netjuniperpublishers.com. Detection is frequently performed using UV absorption at a specific wavelength where the compound of interest absorbs light researchgate.netnih.govresearchgate.netjuniperpublishers.com. HPLC methods have been developed and validated for the quantitative determination of related compounds in plant extracts, demonstrating good linearity, sensitivity, precision, and accuracy nih.govjuniperpublishers.com. The developed HPLC methods can be used for the quality control and standardization of plant materials and formulations containing such compounds nih.gov.

Spectrophotometric and Spectrofluorometric Techniques

Spectrophotometric and spectrofluorometric techniques are valuable tools for the analysis of compounds that absorb or emit light.

Spectrophotometry measures how compounds absorb or transmit light across different wavelengths scribd.com. UV-Vis spectrophotometry, which measures absorption in the ultraviolet and visible regions of the spectrum, can be used for the quantitative determination of compounds that have characteristic absorption maxima in this range juniperpublishers.comjasco-global.com.

Spectrofluorometry (also known as fluorescence spectroscopy or fluorimetry) analyzes the fluorescence emitted by compounds after they are excited by light, usually ultraviolet light scribd.comwikipedia.orgedinst.com. This technique is generally more sensitive than absorption spectrophotometry because it measures emitted light directly against a low background, allowing for the detection of compounds at lower concentrations scribd.comjasco-global.comlambda-at.com. Spectrofluorometry is highly selective and can be used for the quantitative analysis of fluorescent compounds scribd.comjasco-global.com. While direct application to this compound is not explicitly detailed in the search results, these techniques are broadly applicable to the analysis of organic compounds and can be employed if this compound exhibits suitable absorption or fluorescence properties.

Preclinical Pharmacokinetics and Metabolism Research of Glabratine

In Vitro Drug Metabolism Studies

In vitro drug metabolism studies utilize various biological systems, such as liver microsomes, hepatocytes, and recombinant enzymes, to assess a compound's susceptibility to biotransformation and identify the enzymes involved. These studies are valuable for early screening and predicting in vivo hepatic clearance. nuvisan.comwuxiapptec.comresearchgate.netnih.govsolvobiotech.com

Metabolic Stability and Intrinsic Clearance

Metabolic stability refers to how easily a compound is broken down by enzymes. It is typically measured by determining the in vitro half-life (t₁/₂) or intrinsic clearance (CLint) in liver microsomes or hepatocytes. nuvisan.comsolvobiotech.comsrce.hrevotec.comyoutube.com A longer half-life or lower intrinsic clearance indicates higher metabolic stability. Liver microsomes, containing primarily cytochrome P450 (CYP) and some UDP-glucuronosyltransferase (UGT) enzymes, are commonly used for initial stability assessments, particularly for oxidative metabolism. youtube.comdomainex.co.ukthermofisher.com Hepatocytes, which contain a broader range of metabolic enzymes (Phase I and Phase II), provide a more comprehensive picture of hepatic metabolism. wuxiapptec.comevotec.comthermofisher.com